molecular formula C11H10 B11747727 1H-Indene, 1-ethenyl- CAS No. 2471-83-2

1H-Indene, 1-ethenyl-

Cat. No.: B11747727
CAS No.: 2471-83-2
M. Wt: 142.20 g/mol
InChI Key: DNWJJJOJBSVOEL-UHFFFAOYSA-N
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Description

1H-Indene, 1-ethenyl- is an organic compound with the molecular formula C11H10 It is a derivative of indene, where the hydrogen atom at the first position is replaced by an ethenyl group

Preparation Methods

The synthesis of 1H-Indene, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of indene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the ethenyl group on the indene ring. Industrial production methods may involve similar catalytic processes but on a larger scale to meet commercial demands .

Chemical Reactions Analysis

1H-Indene, 1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups. Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.

    Polymerization: The ethenyl group allows for polymerization reactions, leading to the formation of polyindene derivatives.

Scientific Research Applications

1H-Indene, 1-ethenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indene, 1-ethenyl- exerts its effects depends on the specific reaction or application. In polymerization reactions, the ethenyl group undergoes radical or ionic polymerization, leading to the formation of long polymer chains. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1H-Indene, 1-ethenyl- can be compared with other indene derivatives:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of indene derivatives in scientific research and industry.

Properties

IUPAC Name

1-ethenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJJJOJBSVOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C=CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2471-83-2
Record name Indene, 1-ethylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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